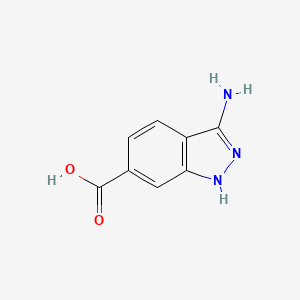

3-氨基-1H-吲唑-6-羧酸

描述

“3-amino-1H-indazole-6-carboxylic Acid” is a chemical compound with the molecular formula C8H7N3O2 and a molecular weight of 177.16 . It is a solid substance .

Synthesis Analysis

The synthesis of indazoles, including “3-amino-1H-indazole-6-carboxylic Acid”, has been a topic of interest in recent years. The strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds without catalyst and solvent from 2-azidobenzaldehydes and amines .Chemical Reactions Analysis

Indazole-containing compounds have been explored for various chemical reactions. Some of the strategies include transition metal-catalyzed reactions, reductive cyclization reactions, and synthesis of 2H-indazoles via consecutive formation of C–N and N–N bonds .Physical And Chemical Properties Analysis

“3-amino-1H-indazole-6-carboxylic Acid” is a solid substance . It has a molecular weight of 177.16 .科学研究应用

Antitumor Activity

Indazole derivatives, including those related to 3-amino-1H-indazole-6-carboxylic Acid, have been found to possess significant antitumor properties. They inhibit cell growth in various neoplastic cell lines and can cause a block in the G0–G1 phase of the cell cycle, which is crucial for cancer treatment .

Anti-HIV Activity

Research has shown that certain indazole derivatives exhibit anti-HIV activity. This is an important area of study given the ongoing global impact of HIV/AIDS .

Anti-inflammatory and Antidepressant Effects

Indazoles are also known for their anti-inflammatory and antidepressant effects. These properties make them valuable in the development of new medications for treating inflammatory diseases and depression .

Antimicrobial Properties

The antimicrobial properties of indazole derivatives make them candidates for treating various bacterial infections, contributing to the field of antibiotics .

Contraceptive Applications

Some indazole compounds have been utilized in contraceptive activities, offering potential alternatives in reproductive health and family planning .

Cancer Treatment Inhibitors

Specifically, 3-amino-1H-indazole-1-carboxamides have shown interesting antiproliferative activity, suggesting their use as cancer treatment inhibitors .

Mitotic Kinase TTK Inhibition

Discoveries have been made regarding inhibitors of the mitotic kinase TTK based on indazole compounds. TTK kinase is a novel target for cancer treatment, and its inhibition can be crucial in developing new therapeutic strategies .

β3-adrenergic Receptor Agonists

Indazoles have been designed and synthesized as inhibitors of β3-adrenergic receptor agonists. This application is significant in developing treatments for conditions like obesity and diabetes .

作用机制

Target of Action

The primary targets of 3-amino-1H-indazole-6-carboxylic Acid are CHK1 and CHK2 kinases, and the cell volume-regulated human kinase h-sgk (human serum and glucocorticoid dependent kinase or SGK) . These kinases play a crucial role in the treatment of diseases such as cancer .

Mode of Action

The compound interacts with its targets by inhibiting, regulating, and/or modulating their activity . This interaction results in changes in the function of these kinases, which can lead to the treatment of diseases such as cancer .

Biochemical Pathways

The biochemical pathways affected by 3-amino-1H-indazole-6-carboxylic Acid are those involving the CHK1, CHK2, and SGK kinases

Result of Action

The molecular and cellular effects of the compound’s action include the inhibition of cell growth . For example, one derivative of the compound was found to inhibit cell growth with GI50 values in the 0.041–33.6 μM range, being very effective against colon and melanoma cell lines .

安全和危害

未来方向

Indazole derivatives, including “3-amino-1H-indazole-6-carboxylic Acid”, have shown a wide variety of medicinal applications, suggesting that they could be further explored for potential therapeutic uses . Additionally, the development of novel synthetic approaches to indazoles has been a focus of recent research, indicating potential future directions in this area .

属性

IUPAC Name |

3-amino-1H-indazole-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c9-7-5-2-1-4(8(12)13)3-6(5)10-11-7/h1-3H,(H,12,13)(H3,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NECZTEQDOQLSQW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=O)O)NN=C2N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70469226 | |

| Record name | 3-amino-1H-indazole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-amino-1H-indazole-6-carboxylic Acid | |

CAS RN |

871709-92-1 | |

| Record name | 3-amino-1H-indazole-6-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70469226 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

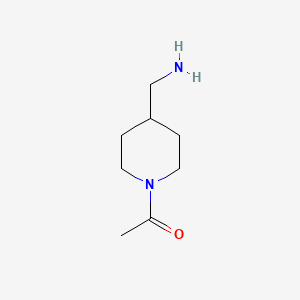

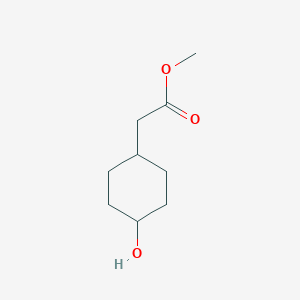

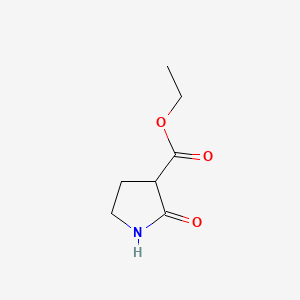

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2,5-Bis[(trimethylsilyl)ethynyl]thiophene](/img/structure/B1281110.png)